Butanedioic acid;pyridin-2-amine

Description

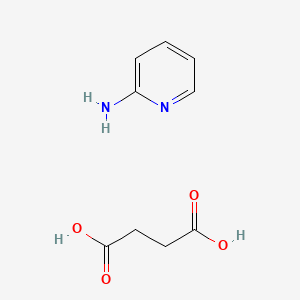

Butanedioic acid (succinic acid) is a dicarboxylic acid with the formula HOOC(CH₂)₂COOH, widely recognized as a key intermediate in the Krebs cycle and a metabolic byproduct of gut microbiota . Pyridin-2-amine (2-aminopyridine) is an aromatic amine with a pyridine ring substituted at the 2-position. The compound "Butanedioic acid;pyridin-2-amine" likely represents a salt or co-crystal formed between these two components. Such combinations are often explored for enhanced solubility, bioavailability, or synergistic pharmacological effects.

Properties

CAS No. |

494765-96-7 |

|---|---|

Molecular Formula |

C9H12N2O4 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

butanedioic acid;pyridin-2-amine |

InChI |

InChI=1S/C5H6N2.C4H6O4/c6-5-3-1-2-4-7-5;5-3(6)1-2-4(7)8/h1-4H,(H2,6,7);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

NOZSVRHSXJARFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Schiff Bases Derived from Pyridin-2-amine

Schiff bases synthesized from 2-aminopyridine and substituted salicylaldehydes (e.g., N-(2-hydroxylbenzylidene)pyridin-2-amine) exhibit notable antimicrobial activity. Key findings include:

Table 1: Antimicrobial Activity of Pyridin-2-amine Schiff Bases

Key Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in II ) enhance antimicrobial potency, likely due to increased electrophilicity and interaction with bacterial membranes .

- Tautomerism: The nitro-substituted compound (II) exhibits keto-enol tautomerism in DMF, which may enhance reactivity via resonance stabilization .

Substituted Pyridin-2-amine Derivatives

Other derivatives of pyridin-2-amine demonstrate structural diversity and varied applications:

Table 2: Structural and Functional Comparison of Pyridin-2-amine Derivatives

Key Insights :

- N-Benzyl Derivatives : The benzyl group enhances lipophilicity, making such compounds useful in drug delivery systems .

- Di(pyridin-2-yl)amine : Serves as a precursor in antihistamine synthesis, highlighting the role of pyridin-2-amine in medicinal chemistry .

Butanedioic Acid Derivatives

While the provided evidence lacks direct data on butanedioic acid-pyridin-2-amine salts, related butanedioic acid derivatives offer insights:

Table 3: Butanedioic Acid-Based Compounds

Key Insights :

- Chelating Agents : Butanedioic acid esters with long alkyl chains (e.g., poly(2-octadecyl-butanedioate)) demonstrate metal-binding capabilities, useful in environmental remediation .

- Perfluorinated Derivatives : These compounds exhibit high thermal and chemical stability, suited for specialized industrial applications .

Q & A

Q. What are the key structural features of pyridin-2-amine derivatives that influence their reactivity in synthesis?

Pyridin-2-amine derivatives exhibit reactivity due to the electron-rich pyridine ring and the nucleophilic amine group. The pyridine ring’s aromaticity and lone pair on the nitrogen enable participation in hydrogen bonding and coordination chemistry, while the amine group facilitates condensation, alkylation, or acylation reactions. For example, palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig coupling) are critical for introducing substituents while maintaining regioselectivity . Analytical techniques like NMR spectroscopy and mass spectrometry are essential for confirming structural integrity and purity .

Q. How can researchers ensure reproducibility in synthesizing butanedioic acid derivatives?

Reproducibility hinges on strict control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency for palladium-catalyzed aminations .

- Catalyst systems : Pd(OAc)₂/Xantphos or BrettPhos ligands improve yield in cross-coupling reactions .

- Purification : Column chromatography with optimized solvent gradients (e.g., ethanol-dichloromethane) ensures high purity . Detailed reporting of reaction conditions (temperature, pH, time) and raw spectral data (δ values in NMR, m/z in MS) is critical .

Q. What analytical techniques are most reliable for characterizing pyridin-2-amine intermediates?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .

- NMR Spectroscopy : Distinguishes regioisomers via aromatic proton splitting patterns (e.g., pyridine C2 protons at δ 8.3–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas for novel derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectral analysis of pyridin-2-amine derivatives?

Contradictions often arise from tautomerism or impurities. Strategies include:

- Comparative analysis : Cross-referencing with literature δ values for analogous compounds .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

- Isotopic labeling : Traces unexpected byproducts (e.g., brominated impurities in halogenated derivatives) .

Q. What experimental designs mitigate challenges in optimizing reaction yields for butanedioic acid conjugates?

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) reduces trial-and-error approaches .

- In situ monitoring : Real-time FTIR or UV-vis spectroscopy tracks intermediate formation .

- Parallel synthesis : Screens multiple catalyst/ligand combinations to identify optimal systems .

Q. How can researchers address discrepancies in biological activity data for pyridin-2-amine-based compounds?

Discrepancies may stem from assay variability or compound stability. Solutions:

- Dose-response validation : Replicates activity across multiple concentrations .

- Metabolic stability assays : Evaluates degradation in simulated physiological conditions (e.g., liver microsomes) .

- Structural analogs : Synthesizes derivatives to isolate pharmacophore contributions .

Methodological Challenges

Q. What safety protocols are critical when handling pyridin-2-amine derivatives?

- Ventilation : Use fume hoods to avoid inhalation of vapors, as pyridin-2-amine derivatives can irritate respiratory systems .

- PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .

- Storage : Store in airtight containers at –20°C to prevent oxidation or moisture absorption .

Q. How can researchers overcome challenges in modifying substituents on the pyridin-2-amine scaffold?

- Computational modeling : Predicts steric/electronic effects of substituents using DFT calculations .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselectivity .

- Stepwise optimization : Iteratively adjusts substituents (e.g., trifluoromethyl groups) to balance activity and solubility .

Data Interpretation and Reporting

Q. How should researchers validate structure-activity relationships (SAR) for butanedioic acid conjugates?

Q. What strategies ensure robust data reporting for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.